

Application Notes and Protocols for Preclinical Administration of LM985

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Compound of Interest

Compound Name: LM985

Cat. No.: B1674964

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Introduction

LM985, also identified as (R)-MLT-985, is a potent and selective, orally active allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a critical role in the activation of NF- κ B signaling downstream of antigen receptor stimulation, particularly through the CARD11-BCL10-MALT1 (CBM) signalosome complex. Dysregulation of this pathway is implicated in certain B-cell malignancies, making MALT1 an attractive therapeutic target. These application notes provide a comprehensive guide to the preclinical administration of **LM985**, including recommended protocols for various routes of administration, and an overview of the underlying signaling pathway.

Quantitative Data Summary

While direct comparative preclinical studies for all administration routes of **LM985** are not readily available in the public domain, the following table summarizes the existing data for **LM985** and provides context from other MALT1 inhibitors. Researchers should note that optimal dosage and administration routes may vary depending on the specific animal model and experimental goals.

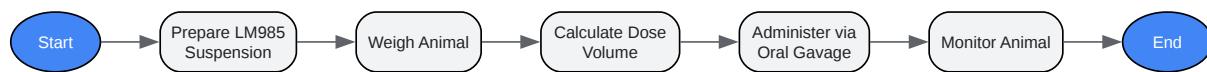
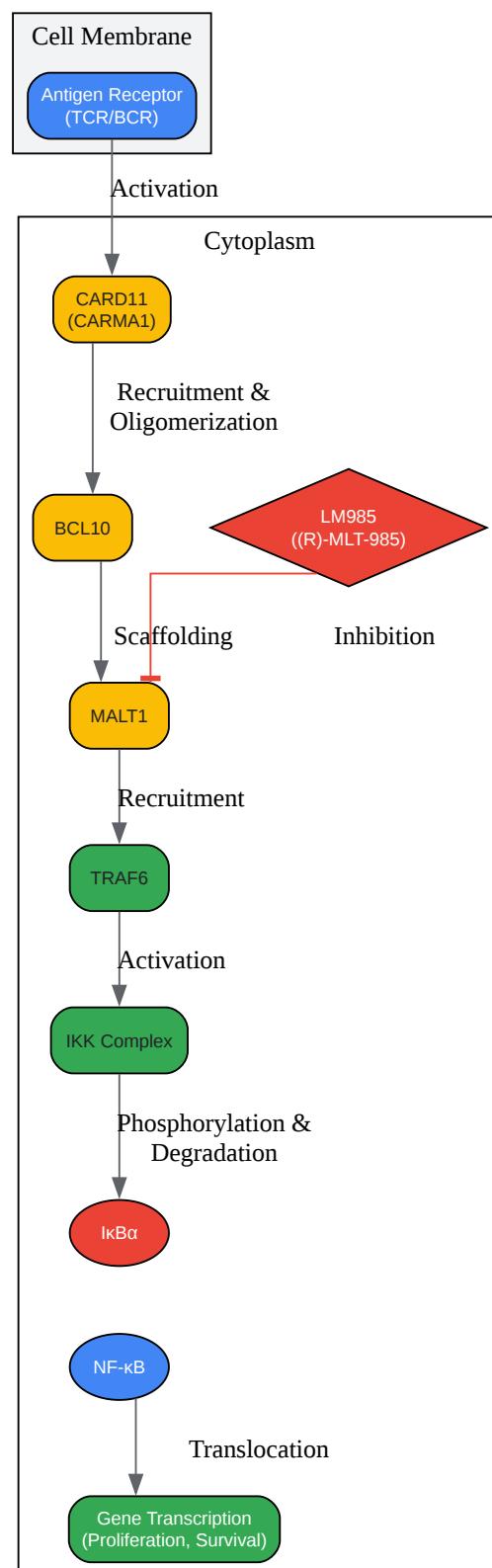
Administration Route	Compound	Dosage	Animal Model	Key Findings	Reference
Oral (p.o.)	(R)-MLT-985	30 mg/kg, twice daily	OCI-Ly3 tumor xenograft in mice	Significant tumor growth inhibition and prolonged median survival. [1] [2]	[1] [2]
Intraperitoneal (i.p.)	MALT1 Inhibitor (Compound 3)	30 mg/kg	TMD8-xenografted NOD-SCID mice	Reasonable plasma concentration is observed; used for long-term treatment studies.	[3]
Intravenous (i.v.)	MALT1 Inhibitor (Compound 3)	Not specified	Mouse	Pharmacokinetic data collected, suggesting systemic exposure can be achieved.	[3]

Table 1: Summary of Preclinical Administration Data for MALT1 Inhibitors

Signaling Pathway

LM985 targets the MALT1 protein, a key component of the CBM signalosome complex. This complex is crucial for transducing signals from T-cell and B-cell antigen receptors to activate the NF- κ B pathway, which is essential for lymphocyte activation, proliferation, and survival.[\[4\]](#) [\[5\]](#)[\[6\]](#) Upon antigen receptor engagement, CARD11 undergoes a conformational change, leading to the recruitment and oligomerization of BCL10.[\[7\]](#)[\[8\]](#) This BCL10 filament then serves as a scaffold to recruit MALT1, which in turn recruits the E3 ubiquitin ligase TRAF6.[\[9\]](#)[\[10\]](#) This cascade ultimately leads to the activation of the IKK complex and subsequent activation of NF-

κB.[10][11] **LM985** allosterically inhibits the proteolytic activity of MALT1, thereby disrupting this signaling cascade.[1]



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